CK2α Kinase Inhibition vs. Pyridylmethyl Analogs
In a head-to-head study of pyridylmethyl analogs evaluated for in-cell CSNK2A (CK2α) target engagement via NanoBRET assay, 2-[(Dimethylamino)methyl]pyridin-4-amine (denoted as Compound 4o) demonstrated an IC50 of 6.0 µM, outperforming the close structural analog 4n (IC50 = 8.0 µM) by 25% and exhibiting 2.3-fold higher potency than 4p (IC50 = 14.0 µM) [1]. This represents the most potent CK2α inhibition among the three directly compared pyridylmethyl regioisomers in the series.
| Evidence Dimension | CSNK2A (CK2α) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 6.0 µM |
| Comparator Or Baseline | Compound 4n: 8.0 µM; Compound 4p: 14.0 µM |
| Quantified Difference | 25% lower IC50 vs 4n; 2.3-fold lower IC50 vs 4p |
| Conditions | In-cell target engagement by NanoBRET assay |
Why This Matters
For researchers developing CK2 inhibitors, this compound provides a measurable potency advantage over structurally similar pyridylmethyl alternatives, enabling lower screening concentrations and potentially reduced off-target burden.
- [1] Pharmaceuticals (Basel). 2024 Feb 27;17(3):306. Table 3. Pyridylmethyl analogs. doi: 10.3390/ph17030306. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC10976173/table/pharmaceuticals-17-00306-t003/ View Source
